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Compound of Interest

Compound Name: N4-Acetylcytosine

Cat. No.: B085167

Decoding the Acetylated RNA Landscape: A
Protocol for acRIP-seq

Application Note: N4-acetylcytidine (ac4C) is a recently discovered mRNA modification that
plays a crucial role in post-transcriptional gene regulation. This modification, catalyzed by the
N-acetyltransferase NAT10, has been shown to enhance mRNA stability and translation
efficiency. The advent of acetylated RNA immunoprecipitation sequencing (acRIP-seq)
provides a powerful tool for transcriptome-wide mapping of ac4C sites, enabling researchers to
unravel the functional significance of this epitranscriptomic mark in various biological processes
and disease states, including cancer. This document provides a detailed protocol for acRIP-
seq, intended for researchers, scientists, and drug development professionals.

Quantitative Parameters for acRIP-seq

A summary of key quantitative parameters for a typical acRIP-seq experiment is provided
below for easy reference.
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Parameter Typical Value/Range Notes

Sufficient to yield ~20 pg of
) poly(A) RNA. Can be as low as
Starting Total RNA 1.8 mg ) o
150 pg with optimized

protocols.[1][2]

This amount is typically split
Poly(A) RNA Input for IP ~20 pg between the anti-ac4C IP and
the 1gG control IP.[1]

A rabbit monoclonal antibody

Anti-ac4C Antibody 1 g per IP )
is commonly used.[1][3]
) Isotypic rabbit monoclonal IgG
IgG Control Antibody 1 ug per IP ) )
is used as a negative control.
_ _ Achieved by chemical
RNA Fragment Size 100-200 nucleotides }
fragmentation.
) ) Paired-end sequencing is
Sequencing Platform lllumina
recommended.
Provides sufficient length for
Sequencing Read Length 2x125 bp accurate mapping and peak
calling.
Recommended as a practical
_ . minimum for human samples
Sequencing Depth 40-50 million reads

to ensure robust peak

detection.

Experimental Protocol: Acetylated RNA
Immunoprecipitation Sequencing (acRIP-seq)

This protocol outlines the key steps for performing acRIP-seq, from RNA isolation to library
preparation for high-throughput sequencing.

Poly(A) RNA Isolation
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» Total RNA Extraction: Isolate total RNA from cells or tissues using a standard method like
TRIzol extraction. Ensure high quality and integrity of the RNA.

e Poly(A) RNA Enrichment: Enrich for mRNA using oligo(dT) magnetic beads. A typical starting
amount is 1.8 mg of total RNA to yield approximately 20 ug of poly(A) RNA. Perform two
rounds of poly(A) selection for higher purity.

RNA Fragmentation

o Resuspend approximately 20 pg of poly(A) RNA in nuclease-free water.

o Add RNA fragmentation buffer (e.g., from the NEBNext® Magnesium RNA Fragmentation
Module).

e Incubate at 94°C for 5-15 minutes. The incubation time should be optimized to obtain
fragments in the range of 100-200 nucleotides.

o Immediately stop the reaction by adding RNA fragmentation stop solution and placing the
tube on ice.

Purify the fragmented RNA using RNAClean XP beads or a similar method.

Immunoprecipitation (IP)

e Antibody-Bead Conjugation:
o Resuspend Protein G magnetic beads in acRIP buffer.

o Divide the beads into two tubes: one for the anti-ac4C antibody and one for the IgG
control.

o Add 1 ug of the respective antibody to each tube and incubate with rotation at 4°C for 1-2
hours to allow for antibody conjugation.

o Wash the antibody-conjugated beads with acRIP buffer to remove unbound antibody.

e Immunoprecipitation Reaction:
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o Resuspend the fragmented RNA in acRIP buffer. It is recommended to save a small
aliquot (e.g., 5-10%) as an input control.

o Add the fragmented RNA to the antibody-conjugated beads.
o Incubate with rotation at 4°C for 2-4 hours or overnight.
e Washing:

o After incubation, wash the beads multiple times with wash buffers of increasing stringency
to remove non-specifically bound RNA. A typical wash series includes a low-salt buffer, a
high-salt buffer, and a final wash with a low-salt buffer.

e Elution:

o Elute the immunoprecipitated RNA from the beads using an appropriate elution buffer
(e.g., containing Proteinase K to digest the antibody).

o Incubate at 50-55°C for 30-60 minutes.
o RNA Purification:

o Purify the eluted RNA using acid-phenol:chloroform extraction followed by ethanol
precipitation, or using a column-based RNA cleanup Kit.

Library Preparation and Sequencing

 Library Construction: Prepare sequencing libraries from the immunoprecipitated RNA and
the input control RNA using a directional RNA library preparation kit (e.g., NEBNext® Ultra™
Il Directional RNA Library Prep Kit for lllumina). This typically involves:

o Reverse transcription to synthesize first-strand cDNA.

[¢]

Second-strand cDNA synthesis.

[¢]

End repair, A-tailing, and ligation of sequencing adapters.

[e]

PCR amplification to enrich for the library fragments.
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 Library Quantification and Quality Control: Quantify the final libraries using a fluorometric
method (e.g., Qubit) and assess the size distribution using a Bioanalyzer or similar

instrument.

e High-Throughput Sequencing: Sequence the libraries on an Illlumina platform, aiming for a
sequencing depth of at least 40-50 million paired-end reads per sample for human studies.

Data Analysis Workflow

The bioinformatic analysis of acRIP-seq data is crucial for identifying and interpreting the
results.
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Caption: Bioinformatic workflow for acRIP-seq data analysis.
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Signaling Pathway Involving NAT10 and RNA
Acetylation

The N-acetyltransferase NAT10 is the sole enzyme known to catalyze ac4C modification on
RNA. Its activity is integrated with various cellular signaling pathways, particularly in the context
of cancer progression.
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Caption: Signaling pathways influencing and influenced by NAT10-mediated RNA acetylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Protocol for acetylated RNA immunoprecipitation
sequencing (acRIP-seq)]. BenchChem, [2025]. [Online PDF]. Available at:
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immunoprecipitation-sequencing-acrip-seq]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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